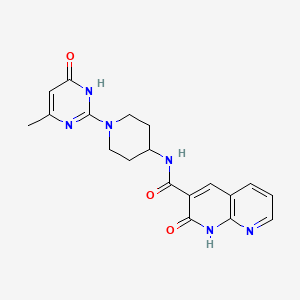

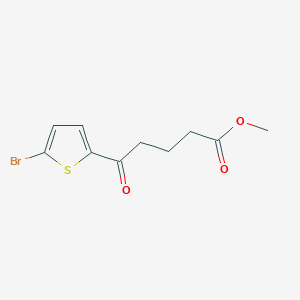

![molecular formula C23H27N3OS B2498340 4-叔丁基-N-[5-(2,3,5,6-四甲基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 391227-17-1](/img/structure/B2498340.png)

4-叔丁基-N-[5-(2,3,5,6-四甲基苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiadiazole and benzamide derivatives involves various strategies, including microwave-assisted synthesis and the utilization of tert-butyl groups. For example, microwave-assisted facile synthesis has been applied to create N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting efficient, solvent-free methods that yield compounds with significant anticancer activities (Tiwari et al., 2017). Another study focused on the heterocyclization of thioncarboxylic acids to 1,3,4-thiadiazoles under the action of tert-butyl hypochlorite, illustrating the role of tert-butyl groups in the synthesis of thiadiazole derivatives (Demchuk et al., 1989).

Molecular Structure Analysis

The molecular structure of thiadiazole and benzamide derivatives has been elucidated using various techniques, including X-ray diffraction. Studies reveal that these compounds often crystallize in specific systems, with hydrogen bonding playing a crucial role in their stabilization. For instance, an analysis of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides showed different substituents on the benzamide ring affect the molecular conformation and supramolecular aggregation (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and structural characteristics. For example, the tert-butyl group's presence can facilitate the dimerization of primary thioamides into 1,2,4-thiadiazoles, showcasing the tert-butyl nitrite as an effective reagent for promoting such transformations at room temperature (Chauhan et al., 2018).

科学研究应用

抗疟疾活性

叔丁基在杂环中的引入已被探索对其生物活性的影响。 在这种情况下,包含 1H-[1,2,4]三嗪并[5,6-b]吲哚基团的化合物已显示出有效的抗疟疾活性 。研究人员报告说,此类衍生物对疟原虫表现出有希望的效果。

抗抑郁特性

同一类化合物也表现出抗抑郁活性。 叔丁基取代的 [1,2,4]三嗪并[5,6-b]吲哚可能作为新型抗抑郁剂 。

抗利什曼病作用

利什曼病是由利什曼原虫属的原生动物寄生虫引起的,仍然是一个重大的健康问题。 有趣的是,[1,2,4]三嗪并[5,6-b]吲哚衍生物,包括那些具有叔丁基取代的衍生物,已显示出对利什曼原虫的活性 。这表明它们具有作为抗利什曼病剂的潜力。

DNA 插入和抗病毒活性

吲哚并[2,3-b]喹喔啉是另一类化合物,充当 DNA 插入剂。 它们表现出抗病毒和细胞毒性特性 。该组中叔丁基取代的变体可以进一步研究其抗病毒潜力。

药物化学和药物发现

结构新颖的化合物,如 8-(叔丁基)-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫醇和 9-(叔丁基)-6H-吲哚并[2,3-b]喹喔啉衍生物,有望作为候选药物。 它们的独特特征可能有助于创新药物设计 。

增强亲脂性以实现细胞摄取

将代谢稳定的叔丁基连接到有机分子上会增加它们的亲脂性。这种性质对于有效地穿过细胞壁至关重要。 因此,将叔丁基引入化合物可以增强其细胞摄取 。

未来方向

属性

IUPAC Name |

4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-13-12-14(2)16(4)19(15(13)3)21-25-26-22(28-21)24-20(27)17-8-10-18(11-9-17)23(5,6)7/h8-12H,1-7H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUGAWXYKVIBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

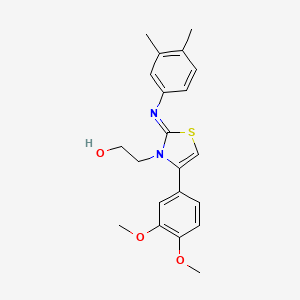

![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![1-(2H-1,3-benzodioxol-5-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2498267.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione](/img/structure/B2498277.png)

![3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2498280.png)